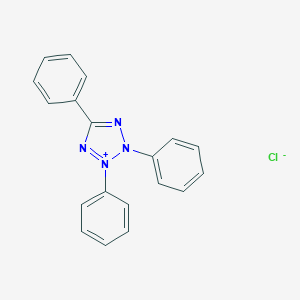

Tetrazolium Red

Description

Historical Context and Evolution of its Research Applications

The foundational work on tetrazolium salts for assessing seed viability was pioneered by the German scientist Lakon in the mid-1900s. seednet.gov.in This method provided a rapid alternative to germination tests, which could be lengthy. seednet.gov.infrontiersin.org The widespread application of this test in commercial settings was made possible by the large-scale synthesis method for 2,3,5-triphenyltetrazolium chloride, a process that became known after World War II. illinois.edu Initially focused on botany, the applications of TTC have since expanded significantly across various scientific fields.

Significance as a Redox Indicator in Biological Systems

The core function of 2,3,5-Triphenyltetrazolium chloride as a redox indicator stems from its reduction by living, respiring tissues. In the presence of active dehydrogenases, enzymes pivotal for cellular respiration, the colorless TTC accepts hydrogen ions and is reduced to the water-insoluble red compound, 1,3,5-triphenylformazan (B1222628) (TPF). wikipedia.orgseednet.gov.infrontiersin.org This color change provides a clear visual marker of metabolic activity. wikipedia.org Conversely, in necrotic or non-living tissues where these enzymes are denatured or degraded, TTC remains in its unreduced, colorless state. wikipedia.orgthomassci.com This principle is fundamental to its use in assays for determining cell viability and respiratory activity. nih.gov The net positive charge of tetrazolium salts facilitates their uptake into cells due to the membrane potential, allowing for their intracellular reduction. nih.gov

Overview of Core Research Domains Utilizing 2,3,5-Triphenyltetrazolium Chloride

The application of 2,3,5-Triphenyltetrazolium chloride spans a diverse range of research areas due to its effectiveness as a viability stain. Key domains include:

Seed Science and Botany: TTC is extensively used for testing seed viability, providing a quicker alternative to traditional germination tests. seednet.gov.infrontiersin.orgprometheusprotocols.net It helps in determining the percentage of a seed lot that is viable and can also aid in diagnosing seed dormancy. prometheusprotocols.net The test is also applied to assess the vitality of other plant tissues, such as fine roots. oup.com

Microbiology: In microbiology, TTC is employed to enumerate and identify microbial colonies. sigmaaldrich.comscielo.br The reduction of TTC to formazan (B1609692) helps in visualizing bacterial growth and can be used in drug susceptibility testing for various bacteria, including nontuberculous mycobacteria. sigmaaldrich.comnih.gov It is also a component in methods for the microbial limit testing of pharmaceuticals and cosmetics. nih.gov

Medical Research and Pathology: A significant application of TTC is in autopsy pathology for the post-mortem identification of myocardial infarctions. wikipedia.orgthomassci.com Healthy heart muscle, rich in lactate (B86563) dehydrogenase, stains a deep red, while infarcted areas with degraded enzymes remain pale. wikipedia.orgthomassci.com

Toxicology and Pharmacology: The TTC assay is utilized in toxicology to assess the effects of toxic substances on cell viability. oup.com It is also used in the development of new drugs to evaluate their impact on cellular respiration and to determine bacteriocin (B1578144) activity. researchgate.netnih.gov

Biochemistry and Cell Biology: In fundamental research, TTC serves as a tool to study cellular respiration and the mitochondrial respiratory chain. thomassci.comnih.govyoutube.com It helps in screening for cells with dysfunctional respiratory chains and investigating the effects of various factors, like temperature, on respiration rates in organisms such as yeast. nih.govyoutube.com

| Property | Value |

| Chemical Formula | C19H15ClN4 |

| Molar Mass | 334.8 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water, ethanol (B145695), and acetone (B3395972); insoluble in ether |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2,3,5-triphenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDBCJSWQUOKDO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

902-00-1 (Parent) |

Source

|

| Record name | Triphenyltetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889340 |

Source

|

| Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless solid; Becomes yellow on light exposure; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Triphenyltetrazolium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

298-96-4 |

Source

|

| Record name | Triphenyltetrazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyltetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Red tetrazolium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazolium, 2,3,5-triphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-triphenyltetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D25727K0RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Applications in Cellular and Tissue Viability Research

Assessment of Cell Viability and Metabolic Activity

2,3,5-Triphenyltetrazolium chloride (TTC) serves as a crucial redox indicator in cellular and tissue viability studies. Its application is centered on its ability to differentiate between living, metabolically active cells and dead or inactive cells.

General Principles of 2,3,5-Triphenyltetrazolium Chloride Assays

The fundamental principle of the TTC assay lies in a biochemical reaction that visually distinguishes viable from non-viable tissues. wikipedia.orgncats.ioavantorsciences.com In living cells, various dehydrogenase enzymes, which are pivotal for cellular metabolism and respiration, are present and active. wikipedia.orgavantorsciences.com These enzymes facilitate the reduction of the water-soluble and colorless TTC into a water-insoluble, brightly colored red compound known as 1,3,5-triphenylformazan (B1222628) (TPF). wikipedia.orgncats.ionih.gov

This enzymatic reduction is a hallmark of metabolic activity. avantorsciences.com Conversely, in necrotic or non-viable tissues, these dehydrogenase enzymes are either denatured or degraded, rendering them inactive. wikipedia.orgncats.ioavantorsciences.com As a result, the reduction of TTC does not occur, and the tissue retains the original white or pale color of the compound. wikipedia.org This distinct color change provides a clear and rapid method for identifying metabolically active regions. wikipedia.orgncats.io

Quantification of Viable Cells

The TTC assay is not only a qualitative indicator of viability but can also be adapted for quantitative measurements. The irreversible formation of the red formazan (B1609692) precipitate allows for its quantification using spectrophotometry. nih.gov By extracting the formazan from the cells and measuring its absorbance at a specific wavelength (typically around 485 nm), the amount of reduced TTC can be determined. researchgate.netmdpi.com

This quantitative value is directly proportional to the dehydrogenase activity within the cell population, thus providing a measure of the number of viable cells. nih.govnih.gov This method has been widely applied to various cell types, including bacterial cells and plant tissue cultures, to assess cell redox potential, viability, and even drug susceptibility. nih.govresearchgate.net The net positive charge of the tetrazolium salt facilitates its uptake into cells, where it can be intracellularly reduced. nih.gov

Distinction between Metabolically Active and Inactive Tissues

The most prominent application of TTC is its ability to clearly demarcate metabolically active tissues from inactive or necrotic ones. wikipedia.orgncats.ioavantorsciences.com This is particularly valuable in post-mortem pathology and experimental research. For instance, in the examination of myocardial tissue, healthy, viable heart muscle stains a deep red due to the activity of cardiac lactate (B86563) dehydrogenase, while areas of infarction, where cells have died, remain pale. wikipedia.org

Similarly, in plant root studies, TTC staining followed by image analysis can distinguish between metabolically active roots, which turn various shades of red, and inactive or dead roots that remain unstained. researchgate.net This method provides a reliable and visually intuitive way to assess tissue health and the extent of damage in various biological samples. wikipedia.orgresearchgate.net

Ischemia and Reperfusion Injury Studies

In the field of neuroscience research, particularly in the study of stroke and cerebral ischemia, TTC staining is an indispensable tool for evaluating the extent of brain damage.

Infarct Volume Determination in Experimental Stroke Models

TTC staining is a widely used and validated method for determining the volume of cerebral infarction in experimental animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model in rats. nih.govahajournals.orgnih.govfrontiersin.orgahajournals.org Following an ischemic event, brain slices are incubated in a TTC solution. The healthy, non-ischemic tissue, rich in active mitochondrial enzymes like succinate (B1194679) dehydrogenase, reduces the TTC to red formazan. nih.govfrontiersin.org In contrast, the infarcted tissue, lacking these active enzymes, remains unstained and appears white or pale. frontiersin.org

This stark color contrast allows for the clear delineation and subsequent quantification of the infarct area. ahajournals.orgahajournals.org Studies have shown a strong correlation between the infarct size determined by TTC staining and that measured by traditional histopathological methods like hematoxylin (B73222) and eosin (B541160) (H&E) staining, particularly 24 to 48 hours after the ischemic event. ahajournals.orgahajournals.orgsci-hub.se The reliability of TTC staining persists even with delays in tissue processing, making it a robust method for evaluating infarct volume. nih.gov

| Experimental Model | Staining Method | Key Finding | Reference |

| Rat MCAO | TTC vs. H&E | Significant correlation in infarct size between TTC and H&E at 24h post-occlusion. | sci-hub.se |

| Rat MCAO | Immediate vs. 8-hour delayed TTC staining | No significant difference in corrected infarct volume, indicating reliability of delayed staining. | nih.gov |

| Rat MCAO | TTC immersion vs. TTC perfusion | Both techniques accurately defined infarcts at 24 and 48 hours, correlating well with H&E. | ahajournals.orgahajournals.org |

Assessment of Ischemic Damage in Brain Tissue

Beyond simply measuring the volume, TTC staining provides a rapid and effective macroscopic assessment of the location and extent of ischemic damage in brain tissue. ahajournals.orgsci-hub.senih.gov The clear visual distinction between the red (viable) and white (infarcted) tissue allows researchers to precisely identify the affected brain regions. frontiersin.orgahajournals.org

Evaluation of Myocardial Infarct Size

A primary application of TTC staining is in the gross pathological assessment of myocardial infarction (heart attack). nih.govresearchgate.net Following an ischemic event, such as the occlusion of a coronary artery, the affected heart muscle tissue loses its metabolic activity and, consequently, the dehydrogenase enzymes necessary to reduce TTC. nih.govnih.gov When a section of the heart is treated with a TTC solution, the healthy, viable myocardium stains a deep red due to the formation of formazan, while the infarcted, non-viable tissue remains a pale, unstained color. researchgate.netsouthalabama.edu This stark contrast allows for the clear delineation and quantification of the infarct size, providing a critical measure of the extent of cardiac damage. researchgate.netvcu.edu

The reliability of this method has been validated in numerous studies. For instance, in a study on post-transplanted donor hearts, TTC staining was used to assess myocardial infarct size, with red-stained areas indicating viable tissue and white areas representing the infarct. researchgate.net Another study highlighted a refined TTC protocol that enhances image quality for more precise delineation of the infarct and area-at-risk. nih.gov

Table 1: TTC Staining in Myocardial Infarct Assessment

| Feature | Description | Reference |

|---|---|---|

| Principle | Viable tissue with active dehydrogenases reduces TTC to red formazan. | nih.gov |

| Infarcted Tissue | Lacks active enzymes, remains unstained (pale/white). | researchgate.netsouthalabama.edu |

| Outcome | Clear demarcation between healthy and damaged myocardium. | researchgate.net |

| Application | Quantification of myocardial infarct size. | vcu.edu |

Detecting Cellular Viability within Infarct Zones

Beyond simply defining the borders of an infarct, TTC staining can provide insights into the cellular viability within the affected region. The intensity of the red formazan staining is proportional to the level of metabolic activity. dgk.org Therefore, within the broader infarct zone, there may be areas with varying degrees of staining, reflecting a heterogeneous population of cells with different levels of viability.

Refined TTC staining protocols, which allow for microscopic analysis, have demonstrated the ability to track viable cardiomyocytes at a cellular resolution. nih.govresearchgate.net This enhanced capability can reveal surviving cardiomyocytes within the infarct area, which may have significant implications for understanding tissue salvage and the potential for therapeutic interventions. nih.govresearchgate.net For example, research has shown that TTC-positive cells within an infarct zone retain their cellular integrity, as indicated by intact membrane structures. researchgate.net Furthermore, studies have correlated the absence of apoptotic markers, like positive caspase-3 staining, with TTC-dense cardiomyocytes, suggesting these cells are not undergoing programmed cell death. researchgate.net

Monitoring Tissue Injury Progression

TTC staining is also a valuable tool for monitoring the progression of tissue injury over time, particularly in experimental models of ischemia-reperfusion injury. nih.govnih.gov By applying TTC at different time points following an ischemic insult, researchers can track the evolution of the infarct and the penumbra, the region of moderately ischemic tissue surrounding the core infarct that is at risk of further damage but is potentially salvageable. frontiersin.org

Studies in experimental stroke models have utilized TTC staining to evaluate the volume of ischemic damage at various reperfusion times. nih.gov For instance, one study compared the in vivo and in vitro TTC staining of brain tissue after focal cerebral ischemia and found that the volume of tissue injury changed significantly over a 24-hour reperfusion period. nih.gov This dynamic assessment is crucial for understanding the pathophysiology of ischemic injury and for evaluating the efficacy of neuroprotective therapies aimed at limiting infarct expansion. The ability to repurpose TTC-stained brain sections for subsequent molecular analyses, such as Western blotting, further enhances the utility of this method by allowing for the correlation of tissue viability with changes in protein expression. frontiersin.org

Cytotoxicity and Cell Death Assays

The principle of TTC reduction being dependent on cellular metabolic activity also makes it a widely used method in cytotoxicity and cell death assays.

Evaluation of Chemical and Substance Toxicity

The TTC assay is frequently employed to assess the toxic effects of various chemicals and substances on cells. rifm.org A reduction in the ability of cells to reduce TTC to formazan after exposure to a substance is indicative of cellular damage and decreased viability. This method is part of a broader risk assessment strategy known as the Threshold of Toxicological Concern (TTC), which helps to evaluate the safety of chemicals with limited toxicity data. rifm.orgnumberanalytics.comnih.gov The TTC approach establishes exposure thresholds below which there is a low probability of appreciable risk to human health. nih.govamericanchemistry.com

The assay can be used to screen a large number of compounds for their potential toxicity in a relatively rapid and cost-effective manner. While the TTC assay provides a general measure of cytotoxicity, it is often used in conjunction with other assays to understand the specific mechanisms of toxicity. numberanalytics.com

Table 2: Threshold of Toxicological Concern (TTC) Tiers

| Cramer Class | Human Exposure Threshold (μ g/kg-day ) | Description | Reference |

|---|---|---|---|

| Class I | 30 | Low toxicity potential | nih.gov |

| Class II | 9 | Intermediate toxicity potential | nih.gov |

| Class III | 1.5 | Higher toxicity potential | nih.gov |

| Organophosphates/Carbamates | 0.3 | Specific neurotoxicants | nih.gov |

Assessment of Apoptosis-Inducing Effects

Apoptosis, or programmed cell death, is a critical process in development and disease. The TTC assay can be used as an indicator of apoptosis, as a loss of metabolic activity is an early event in the apoptotic cascade. researchgate.net When cells undergo apoptosis, their mitochondrial function is compromised, leading to a decrease in the activity of dehydrogenase enzymes and, consequently, a reduced ability to form the red formazan precipitate.

While TTC staining can suggest the occurrence of apoptosis, it is not a specific marker for this process. Therefore, it is often used as a preliminary or complementary method alongside more specific assays for apoptosis, such as those that detect caspase activation or DNA fragmentation. researchgate.netresearchgate.net For instance, studies have shown that TTC-negative or weakly stained cells often exhibit positive staining for apoptotic markers like caspase-3. researchgate.net

Correlating with Mitochondrial Membrane Potential

The reduction of TTC is intricately linked to the function of the mitochondrial respiratory chain, which is responsible for generating the mitochondrial membrane potential (ΔΨm). oup.comnih.gov The ΔΨm is a key indicator of mitochondrial health and cellular viability. nih.govcellsignal.com A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and can be an early indicator of cellular stress and apoptosis. nih.govnih.gov

The net positive charge of the TTC molecule facilitates its uptake into the negatively charged mitochondrial matrix, where it can be reduced by components of the electron transport chain. nih.gov Specifically, TTC is thought to accept electrons from dehydrogenases, particularly Complex I. oup.com Therefore, the rate of TTC reduction can serve as an indirect measure of mitochondrial respiratory chain activity and, by extension, can be correlated with the mitochondrial membrane potential. Cationic fluorescent dyes like tetramethylrhodamine, ethyl ester (TMRE) are also used to directly measure ΔΨm, and their results often correlate with those obtained from TTC assays. cellsignal.comresearchgate.net

Seed Viability Testing

The tetrazolium test, utilizing 2,3,5-Triphenyltetrazolium chloride (TTC), is a widely adopted method for rapidly estimating seed viability. seednet.gov.in This biochemical assay provides a quick alternative to germination tests, which can be time-consuming. nih.gov The principle of the test lies in the ability of living tissues to reduce the colorless, water-soluble TTC into a red, non-diffusible compound called formazan (1,3,5-triphenylformazan). nih.govprometheusprotocols.net This reaction is catalyzed by dehydrogenase enzymes active in the mitochondrial respiratory chain of living cells. oup.comseedtest.org Consequently, viable seeds with active metabolic processes will stain red, while dead seeds, where these enzymes are denatured or degraded, will not. prometheusprotocols.netwikipedia.org

The International Seed Testing Association (ISTA) officially recognizes the TTC test and provides standardized procedures for various seed types. biotrend.com The test is particularly useful for assessing seeds that fail to germinate, which may indicate dormancy rather than non-viability, and for handling large quantities of seeds in a short timeframe. seednet.gov.innih.gov

Methodologies for the TTC test can be both qualitative and quantitative. Qualitative assessment involves visually inspecting the staining pattern and intensity of the seed embryo after it has been cut open and stained. nih.gov The size, location, and intensity of the red stain are interpreted to determine if a seed is viable. prometheusprotocols.net For instance, a fully stained, firm, and healthy embryo is considered viable, whereas patchy or weak staining may indicate a dying seed, and no stain indicates a non-viable seed. prometheusprotocols.net

Quantitative methods aim to provide a more objective measure of viability by extracting the formazan and measuring its concentration spectrophotometrically. nih.govfrontiersin.org Research on wheat seeds has led to a rapid quantitative method involving direct staining of germinating seeds, followed by extraction of the formazan with dimethyl sulfoxide (B87167) (DMSO) and measurement of absorbance at 483 nm. nih.gov This approach avoids the need for cutting open individual seeds, reducing labor and potential for operational errors. nih.gov Similarly, a study on barley seeds established that using 10% [w/v] trichloroacetic acid (TCA) in methanol (B129727) for formazan extraction yielded high recovery and low background optical density readings. frontiersin.org

The following table summarizes findings from a study on triticale seeds, evaluating different TTC test conditions to optimize the procedure for this specific crop.

Table 1: Evaluation of TTC Test Methods for Triticale Seed Viability This table is interactive. Click on the headers to sort the data.

| Preconditioning Method | Staining Concentration (%) | Staining Duration (hours) | Staining Temperature (°C) | Result |

|---|---|---|---|---|

| Between moistened paper towels | 1.0 | 3 | 40 | Best results |

| Between moistened paper towels | 0.5 | 3 | 40 | Sub-optimal |

| Between moistened paper towels | 0.1 | 3 | 40 | Sub-optimal |

| Direct soaking in water | 1.0 | 4 | 30 | Sub-optimal |

| Direct soaking in water | 0.5 | 4 | 30 | Sub-optimal |

| Direct soaking in water | 0.1 | 4 | 30 | Sub-optimal |

Data sourced from a study on x Triticosecale Wittmack cultivar IPR111. researchgate.net

Differentiation of Living and Dead Plant Tissues

Beyond seed testing, 2,3,5-Triphenyltetrazolium chloride is a valuable tool for differentiating between living and dead tissues in various plant parts. The underlying mechanism remains the same: the enzymatic reduction of TTC to red formazan by dehydrogenases in metabolically active cells. wikipedia.orgbiotrend.com This allows for a clear visual distinction, where living tissues stain red to varying degrees, and dead tissues remain unstained. biotrend.com

This technique has been successfully applied to a range of plant tissues, including the inner bark of Quercus serrata and the fine-roots of Norway spruce. nih.gov However, a significant challenge in using TTC with green plant tissues, such as leaves, is the interference of pigments like chlorophyll (B73375) with the spectrophotometric measurement of formazan. nih.gov To address this, a water-based TTC partitioning method using n-hexane has been developed. In this method, the ethanol (B145695) used for extraction also removes chlorophyll, which is then separated into the hexane (B92381) layer, allowing for a more accurate reading of the formazan in the aqueous layer. nih.gov

It is important to note that the conventional TTC test may not distinguish between dead and dormant tissues, as dormant tissues have very low metabolic activity and may not stain. conicet.gov.ar Research has proposed combining the TTC test with Evans Blue, a vital stain that can penetrate the compromised membranes of dead cells but not the intact membranes of dormant cells. conicet.gov.ar In this combined approach, tissues that stain red with TTC are metabolically active, those that remain unstained by TTC but are also not stained by Evans Blue are considered dormant, and those that stain blue with Evans Blue are classified as dead. conicet.gov.arresearchgate.net This dual-staining method provides a more accurate assessment of the physiological state of plant tissues. researchgate.net

Assessment of Root Meristem Cell Viability

The assessment of root viability is crucial in many ecological and agricultural studies. The TTC assay is frequently employed to determine the vitality of roots, particularly the fine roots and their meristematic tissues. oup.com The test provides a biochemical measure of mitochondrial respiratory chain activity, a key indicator of cell life. oup.com

Studies on tree fine roots have re-evaluated and improved the TTC method to minimize the artifactual formation of formazan in dead or boiled control roots, which can occur at high temperatures. oup.com A modified protocol that avoids high temperatures and uses alternative cell disruption methods has been shown to provide a more accurate assessment of root physiological condition. oup.com This refined test has been used to assess decreases in root vitality due to environmental stressors like drying or exposure to toxic metals. oup.com

The application of TTC can be quantitative, where the amount of formazan produced is measured and correlated with root activity. For example, research on white clover roots combined TTC staining with image color analysis to distinguish between metabolically active and inactive root parts. researchgate.net Fresh, active roots turned various shades of red after staining, while boiled, inactive roots remained pale brown. researchgate.net This method demonstrated a strong linear correlation between the percentage of fresh roots in a sample and the root length identified as active by the image analysis software. researchgate.net

The following table presents findings on the effect of different aluminum concentrations on the root activity of Norway spruce seedlings, as measured by the TTC assay.

Table 2: Effect of Aluminum on Norway Spruce Seedling Root Activity (TTC Reduction) This table is interactive. Click on the headers to sort the data.

| Treatment | Duration (hours) | Triphenylformazan (µg g-1 FW h-1) |

|---|---|---|

| Control | 6 | 125 |

| 0.5 mM Al | 6 | 90 |

| 1.0 mM Al | 6 | 75 |

| Control | 24 | 120 |

| 0.5 mM Al | 24 | 65 |

| 1.0 mM Al | 24 | 50 |

Data adapted from a study on the effects of toxic metals on tree fine roots. oup.com

Applications in Microbiology Research

Detection and Identification of Microorganisms

Beyond simple enumeration, TTC serves as a differential agent in culture media, aiding in the detection and preliminary identification of specific microorganisms. sigmaaldrich.comcarlroth.com The ability or inability of a microorganism to reduce TTC, and the intensity of the resulting color, can be a useful taxonomic characteristic. nih.govresearchgate.net For instance, it is used to distinguish between coliform and non-coliform bacteria. carlroth.com Live E. coli and other coliforms readily reduce TTC, forming red formazan (B1609692) granules within the cells. sigmaaldrich.comsigmaaldrich.com

The application of TTC is not limited to bacteria. Studies have demonstrated its use in detecting and assessing the viability of other microorganisms like yeasts and algae. scielo.brclinisciences.com The fundamental mechanism remains the same: the enzymatic reduction of the dye by living cells. scielo.br This broad applicability makes TTC a versatile indicator for detecting microbial presence in diverse samples, from clinical specimens to environmental and food matrices. sigmaaldrich.comcarlroth.com

Assessment of Microbial Growth

TTC is a reliable indicator for assessing microbial growth, as the reduction of the dye is directly linked to metabolic activity. sigmaaldrich.comclinisciences.com A visible red color indicates that cells are actively respiring and therefore growing. researchgate.net This property is exploited in various assays to monitor the proliferation of bacteria. The intensity of the red color, which can be quantified spectrophotometrically after extracting the formazan, corresponds to the level of metabolic activity and, by extension, the amount of microbial growth. nih.gov

A protocol for Sinorhizobium meliloti demonstrated that cells in the exponential growth phase exhibited a higher cell redox potential and thus greater TTC reduction compared to cells in the stationary phase. nih.gov This confirms that the TTC assay reflects the physiological state and growth phase of a bacterial population. This method is particularly useful in situations where traditional growth measurements, like optical density (A600), are hindered by interference from components in the culture medium, such as in food matrices. nih.govuea.ac.uk

Antimicrobial Activity Studies

The compound's function as a viability indicator makes it highly effective in studies of antimicrobial activity.

TTC is utilized in screening assays to discover novel antimicrobial compounds. nih.govresearchgate.net In one innovative approach, researchers observed that the presence of sub-inhibitory concentrations of TTC induced the production of antimicrobial compounds by various species of the order Bacillales. nih.govresearchgate.netnih.gov This inducible antagonistic behavior was effective against plant pathogens like Ralstonia solanacearum and also showed activity against mammalian pathogens such as E. coli and Staphylococcus sp. researchgate.net

The screening method relies on observing zones of inhibition around potential antimicrobial-producing colonies grown in the presence of a target pathogen and TTC. researchgate.net The absence of red color development in the pathogen lawn indicates inhibition or killing, thus identifying a potential bioactive molecule producer. researchgate.net This TTC-based screening can reveal antimicrobial potential that might not be evident under standard culture conditions. nih.govresearchgate.net

Biofilms, communities of microorganisms encased in a self-produced matrix, often exhibit increased resistance to antimicrobial agents. Assessing the viability of cells within a biofilm is crucial for evaluating the efficacy of anti-biofilm treatments. TTC provides a valuable method for this purpose. nih.govresearchgate.netuea.ac.uk Unlike dyes like crystal violet, which stain the entire biofilm matrix including dead cells and matrix components, TTC specifically stains metabolically active, viable cells. nih.govuea.ac.uk

Research on Campylobacter jejuni biofilms in a food matrix model (chicken juice) demonstrated that TTC staining allowed for the quantification of viable bacterial levels, whereas crystal violet produced high levels of non-specific staining. nih.govuea.ac.uk Similarly, the TTC assay has been optimized for quantifying Pseudomonas aeruginosa biofilm formation and for determining the Minimum Biofilm Inhibitory Concentration (MBIC) of antibiotics. nih.gov The assay involves incubating the biofilm with TTC and then measuring the red formazan produced, providing a quantitative measure of the metabolic activity of the surviving cells. researchgate.netnih.gov

**Table 2: Comparison of Biofilm Staining Methods for *Campylobacter jejuni***

| Staining Method | Target of Stain | Specificity in Food Matrix | Outcome |

| 2,3,5-Triphenyltetrazolium chloride (TTC) | Metabolically active (viable) cells | High | Allows quantification of viable C. jejuni biofilm levels. |

| Crystal Violet | Cells (living and dead) and matrix components | Low | High levels of non-specific staining of food matrix components. |

This table summarizes findings from a study developing a TTC-based method for assessing C. jejuni biofilms, highlighting TTC's superiority for specifically detecting viable cells in a complex matrix. nih.govuea.ac.uk

Drug Susceptibility Testing in Microbiology

TTC is increasingly being employed as a colorimetric indicator in drug susceptibility testing (DST) for various bacteria, including challenging organisms like mycobacteria. nih.gov The principle involves exposing the bacteria to different concentrations of an antimicrobial drug in a liquid medium containing TTC. If the bacteria are susceptible to the drug, their growth and metabolic activity will be inhibited, and the medium will remain colorless. google.com Conversely, if the bacteria are resistant, they will grow and reduce the TTC, resulting in a red color. google.com

This method offers a clear, visual endpoint that can be read by the naked eye, avoiding errors associated with judging turbidity, especially in automated systems. google.com It has been successfully used to determine the minimum inhibitory concentration (MIC) of antibiotics for bacteria in both planktonic and biofilm forms. researchgate.netresearchgate.net

Recent studies have evaluated the TTC assay for DST of nontuberculous mycobacteria (NTM) like Mycobacterium abscessus complex and M. avium complex, showing a high degree of agreement with standard broth microdilution methods. nih.gov A direct TTC assay on smear-positive sputum specimens has also been shown to be a rapid and economical method for detecting isoniazid (B1672263) and rifampicin (B610482) resistance in Mycobacterium tuberculosis. nih.gov

Table 3: Performance of Direct TTC Assay for M. tuberculosis Drug Susceptibility

| Parameter | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value |

| Overall Performance | 99.2% | 82.4% | 99.2% | 88.5% |

This data reflects the performance of a direct 2,3,5-triphenyl tetrazolium chloride assay for detecting isoniazid and rifampicin resistance in M. tuberculosis directly from sputum samples, compared to the standard Löwenstein-Jensen proportion method. nih.gov

Applications in Biochemical and Enzyme Activity Research

Measurement of Dehydrogenase Activity

The TTC assay is a widely used method to measure and visualize the activity of dehydrogenase enzymes. wikipedia.orgchemsrc.commoleculardepot.com Dehydrogenases are enzymes that play a critical role in cellular metabolism by oxidizing substrates and transferring hydrogen ions. wikipedia.orgchemsrc.com In the presence of active dehydrogenases, the colorless TTC salt acts as an artificial electron acceptor. unsrat.ac.idresearchgate.net The enzymes release hydrogen ions that reduce TTC to the intensely colored red formazan (B1609692). chemsrc.com This color change allows for the differentiation between metabolically active and inactive tissues. wikipedia.org In living cells and tissues, the enzymatic reduction leads to a red color, whereas dead cells, in which these enzymes have been denatured or degraded, remain colorless. wikipedia.orgchemsrc.com

This principle is applied in various fields, such as assessing the viability of seeds, where dehydrogenase activity is a key indicator. chemsrc.comnih.gov The intensity of the red stain in a seed's embryo corresponds to its viability. nih.gov The method is based on the premise that, under anaerobic conditions, dehydrogenases use TTC as a terminal hydrogen acceptor. unsrat.ac.id The amount of formazan produced, which can be quantified colorimetrically, provides a measure of the total dehydrogenase activity. oup.com

Indicators of Cellular Respiration

2,3,5-Triphenyltetrazolium chloride is frequently used as an indicator of cellular respiration in biochemical research. wikipedia.orgmpbio.comdiscofinechem.com Cellular respiration is the process by which organisms convert nutrients into energy, a process heavily reliant on dehydrogenase enzymes. wikipedia.org The reduction of TTC to red formazan is carried out by these enzymes within the mitochondrial respiratory chain, thus serving as a direct visual marker for respiratory activity. wikipedia.orgdiscofinechem.com

Mitochondrial Redox Potential Assessment

The reduction of TTC is intimately linked to the redox state of mitochondria, the primary sites of cellular respiration. discofinechem.comcaymanchem.com Assays using TTC are often utilized as an indicator of mitochondrial redox potential and, by extension, cell viability or death. caymanchem.com The dye is specifically reduced by components of the mitochondrial electron transport chain. caymanchem.comnih.gov

Enzyme Specific Activity Optimization

The TTC assay is a practical tool for optimizing the conditions for specific enzyme activity. By quantifying the amount of formazan produced under different experimental parameters, researchers can determine the optimal environment for dehydrogenase function. thescipub.comscirp.org

A study on the fungus Aspergillus niger investigated the optimal conditions for measuring its dehydrogenase activity using TTC. thescipub.comresearchgate.net Researchers systematically varied the TTC concentration, pH, temperature, and incubation time. thescipub.com The results indicated that the yield of triphenyl formazan (TF), and thus the measured enzyme activity, increased with increases in all four parameters within the tested ranges. thescipub.comresearchgate.net A sensitivity analysis revealed that the formazan yield was most sensitive to changes in temperature, followed by pH, TTC concentration, and incubation time. thescipub.comresearchgate.net

Similarly, research on Streptomyces venezuelae used the TTC assay to measure dehydrogenase activity during its growth. scirp.org The study aimed to evaluate the test's effectiveness for measuring microbial growth and to determine the effects of incubation time, temperature, and pH on formazan yield. scirp.org The results showed a high correlation between formazan yield and optical density, confirming its utility in monitoring microbial populations. scirp.org

The optimal conditions for the TTC assay can vary significantly between different microorganisms, as illustrated in the table below.

| Parameter | Aspergillus niger thescipub.comresearchgate.net | Streptomyces venezuelae scirp.org |

| TTC Concentration | 15 g/L | Not specified |

| pH | 9 | 6 |

| Temperature | 55 °C | 30 °C |

| Incubation Time | 4 hours | 1 hour |

These studies demonstrate how the TTC reduction assay can be effectively employed to fine-tune experimental conditions to maximize and accurately measure the specific activity of dehydrogenase enzymes. thescipub.comscirp.org

Advanced Methodological Considerations and Research Enhancements

Optimization of 2,3,5-Triphenyltetrazolium Chloride Staining Protocols

The clarity and reliability of TTC staining are contingent upon meticulous attention to the procedural details of tissue handling and staining.

Tissue Preparation and Staining Procedures (e.g., immersion, perfusion)

The two primary methods for applying TTC to tissue samples are immersion of fresh tissue slices and intracardiac perfusion of the TTC solution. nih.govahajournals.org

Immersion Staining: This is the most common method, where fresh, unfixed brain slices are incubated in a TTC solution. frontiersin.orgnih.gov For optimal results, it is crucial to use fresh tissue, as the dehydrogenase enzymes responsible for the color change are susceptible to degradation. frontiersin.org An optimized procedure for brain tissue involves slicing the isolated brain into 2-mm-thick coronal sections and incubating them in the TTC solution. nih.govfrontiersin.org

Perfusion Staining: This in vivo technique involves the transcardial perfusion of the TTC solution. ahajournals.orgnih.gov One of the significant advantages of this method is that the brain is fixed after staining, which facilitates easier and more uniform slicing. ahajournals.org However, the accessibility of the dye to all regions of the tissue, especially in cases of arterial occlusion, can be a limiting factor. ahajournals.org To overcome the challenge of the blood-brain barrier, a mannitol-facilitated perfusion method has been developed. nih.gov This involves an intraperitoneal injection of mannitol (B672) to osmotically open the barrier, allowing for intense staining of the brain tissue. nih.gov

A comparative study in primates 6 hours after middle cerebral artery occlusion found no significant difference in the delineation of the ischemic lesion between the immersion and perfusion techniques. nih.gov However, another study in rats noted that at 24 and 48 hours post-occlusion, TTC perfusion tended to overestimate infarct size compared to hematoxylin (B73222) and eosin (B541160) (H&E) staining, while immersion underestimated it. ahajournals.org These discrepancies may be attributed to factors such as postmortem artifacts, incomplete TTC diffusion in immersion, and the staining of infiltrating immune cells with intact mitochondria in the perfusion method. ahajournals.org

Concentration and Incubation Parameters

The concentration of the TTC solution and the incubation time and temperature are critical parameters that directly impact the quality of staining.

Concentration: While a 2% TTC solution is frequently used, research indicates that a lower concentration can provide superior results. nih.govnih.gov A study comparing 1%, 0.1%, and 0.05% TTC solutions for staining rat brain slices found that 0.05% TTC provided high-contrast staining with clear demarcation between normal and infarcted tissue and minimized "nonspecific" staining of white matter. nih.gov The infarct size measured with 0.05% TTC correlated well with that measured using 1% and 0.1% solutions. nih.gov

Incubation Parameters: A standard incubation protocol involves placing tissue sections in the TTC solution at 37°C for a period ranging from 10 to 30 minutes. nih.govfrontiersin.orgvcu.edu For heart tissue, an incubation time of 20 minutes at 37°C is common. vcu.edu In plant tissue cultures, longer incubation times of 18-20 hours at room temperature in the dark have been reported. researchgate.net It is crucial to agitate the slices during incubation to ensure even staining and prevent areas from remaining unstained due to contact with the container. southalabama.edu

An optimized protocol for molecular biology experiments involved performing the TTC staining on ice to minimize mRNA degradation, which is a significant concern at room temperature. nih.gov This modified procedure showed no difference in color rendering compared to the conventional method performed at warmer temperatures. nih.gov

Quantitative Analysis Techniques

Densitometric Assessment

Densitometric analysis offers a quantitative method to assess the intensity of TTC staining. researchgate.net This technique is particularly useful for evaluating the vitality of tissues where a clear visual distinction between stained and unstained areas may be challenging. researchgate.net For instance, in a study on cancellous bone, densitometric image analysis was used to quantify the staining of tissue slices at various times after explantation. researchgate.net The process typically involves converting images to an 8-bit format, applying a consistent threshold to all images, and measuring the mean intensity within a defined region of interest. researchgate.net

Image Analysis Systems for Infarct Size Measurement

The advent of digital imaging has revolutionized the quantification of infarct size from TTC-stained tissues. Various image analysis systems and software are now widely used for this purpose.

A common approach involves acquiring digital images of the stained sections using a desktop color scanner. nih.govahajournals.org These images can then be analyzed using software like ImageJ from the National Institutes of Health. vcu.edusouthalabama.edu In one method, the scanned images are separated into their red, blue, and green components. nih.govahajournals.org The green component image can accurately distinguish the infarcted (unstained) tissue from the normal brain, while the red component image helps in defining the total dimensions of the brain section. nih.govahajournals.org This automated method has shown high intraobserver reliability and correlates well with manual measurement techniques. nih.govelsevierpure.com

The general workflow for infarct measurement using image analysis software involves:

Capturing a high-resolution image of the stained tissue slices, often with a size standard for calibration. southalabama.edu

Using software tools to trace the borders of the total tissue area and the infarcted area. vcu.edu

Calculating the area of each region in pixels and converting it to actual units using the calibration standard. southalabama.edu

Summing the infarct volumes from each slice to determine the total infarct volume. southalabama.edu

Semi-Automated Analysis Software Development

To streamline the analysis of TTC-stained sections and enhance reproducibility, semi-automated analysis software has been developed. frontiersin.orgnih.gov One such example is the SAT (semi-automated analysis for TTC staining) software, which is a user-friendly, open-source program. frontiersin.orgnih.gov SAT can analyze images captured by various devices, including cell phones and scanners, and provides semi-automated processing and visualization of the data. frontiersin.org The analysis of infarct size using SAT has been shown to be comparable to that obtained with the widely used ImageJ software. nih.gov

Another recently developed tool is the "Tectonic Infarct Analysis" software. researchgate.net This interactive, standalone software, developed using MATLAB's App Designer, can automatically compute whole-brain infarct metrics from serial TTC-stained brain sections without requiring programming expertise from the end-user. researchgate.net

These semi-automated and automated systems offer several advantages over manual methods, including increased speed, higher reproducibility, and reduced potential for inter-observer variability. nih.govahajournals.org

Data Tables

Table 1: Comparison of TTC Staining Methods

| Feature | Immersion Staining | Perfusion Staining | Mannitol-Facilitated Perfusion |

| Procedure | Incubation of fresh tissue slices in TTC solution. frontiersin.org | Transcardial perfusion of TTC solution in vivo. ahajournals.org | In vivo perfusion of TTC following mannitol injection. nih.gov |

| Advantages | Simple and widely used. nih.gov | Brain is fixed post-staining, allowing for easier slicing. ahajournals.org | Overcomes blood-brain barrier; good for severely damaged brains. nih.gov |

| Disadvantages | Difficult with soft or severely damaged tissue. nih.gov | Potential for incomplete staining due to vascular occlusion. ahajournals.org | Requires an additional injection step. |

| Infarct Sizing | May underestimate infarct size compared to H&E. ahajournals.org | May overestimate infarct size compared to H&E. ahajournals.org | Correlates well with morphological cell injury. nih.gov |

Table 2: Recommended Parameters for TTC Staining

| Parameter | Recommendation | Rationale |

| TTC Concentration | 0.05% in phosphate-buffered saline. nih.gov | Provides high contrast and minimizes non-specific staining. nih.gov |

| Incubation Temperature | 37°C for most tissues; On ice for molecular studies. frontiersin.orgnih.gov | Optimal for enzyme activity; minimizes RNA degradation. nih.gov |

| Incubation Time | 10-30 minutes for brain and heart tissue. nih.govfrontiersin.orgvcu.edu | Sufficient for clear delineation of viable and non-viable tissue. |

Table 3: Overview of Quantitative Analysis Techniques for TTC Staining

| Technique | Description | Key Features |

| Densitometry | Measures the optical density of the stained tissue. researchgate.net | Quantifies staining intensity; useful for tissues without clear infarct borders. researchgate.net |

| Image Analysis Systems | Utilizes software (e.g., ImageJ) to measure infarct area from digital images. vcu.edusouthalabama.edu | Automated or manual tracing of infarct and total tissue areas; high reliability. nih.govelsevierpure.com |

| Semi-Automated Software | Specialized software (e.g., SAT, Tectonic Infarct Analysis) for streamlined analysis. frontiersin.orgresearchgate.net | User-friendly interfaces; reduces observer bias; high-throughput analysis. frontiersin.orgresearchgate.net |

Compatibility with Downstream Molecular and Cellular Analyses

Integration with Western Blotting for Protein Analysis

The use of TTC-stained tissue for Western blotting has been rigorously assessed and validated, particularly in the context of experimental stroke research. nih.govnih.gov Studies have shown that brain samples treated with TTC display similar relative changes in the protein levels of various markers compared to untreated samples. nih.govnih.govresearchgate.net This compatibility extends to a wide array of proteins, including those involved in apoptosis, autophagy, and neurodegeneration, as well as neuronal and glial markers. nih.govresearchgate.net

A key advantage of this integration is the ability to precisely dissect and analyze proteins from specific regions (e.g., infarct, thalamus, hippocampus) that have been clearly delineated by the TTC staining. nih.govfrontiersin.org Research has demonstrated that TTC-stained brains are reliable for both qualitative and semi-quantitative protein analyses using Western blotting. nih.gov While the staining process does not appear to interfere with the detection of most proteins or even protein aggregation processes, end-users should optimize their specific protein extraction and Western blotting protocols accordingly to ensure reliable data. nih.gov The successful use of conventional protein lysis buffers, such as RIPA buffer, on TTC-stained tissues has been reported. nih.govnih.gov This approach maximizes the data obtained from a single animal model, thereby adhering to the principles of reducing animal use in research. nih.govnih.gov

Suitability for Gene Expression Profiling (RT-qPCR)

TTC-stained tissues are also suitable for quantitative gene expression analyses via reverse transcription quantitative polymerase chain reaction (RT-qPCR). nih.govnih.gov Concerns about potential mRNA degradation during the staining procedure, which is often performed at 37°C, have been addressed through optimized protocols, such as performing the staining on ice. nih.gov

Studies have demonstrated that TTC processing does not negatively affect the quality or integrity of tissue RNA. nih.gov When comparing TTC-stained tissues to unstained controls, the expression levels of both housekeeping genes and specific regulatory genes, such as those known to be upregulated in stroke (e.g., TNFα and IL1β), show no significant differences in their induction profiles. nih.gov This indicates that TTC staining allows for the accurate delineation of lesioned and non-lesioned brain areas for subsequent dissection and reliable quantitative analysis of gene expression. nih.gov This capability is crucial for investigating the pathomechanisms of ongoing tissue damage within specific regions like the penumbra. nih.gov The compatibility of TTC-stained tissue with phenol-based RNA isolation methods and commercial kits has been confirmed, ensuring that high-quality RNA can be extracted for sensitive downstream applications like RT-qPCR. nih.govnih.gov

Immunofluorescence Analyses in Stained Tissues

Contrary to earlier assumptions that TTC staining could damage cellular structures and thus be unsuitable for cytological analysis, optimized methods have proven its compatibility with immunofluorescence. nih.gov It is possible to perform robust qualitative and quantitative immunofluorescent staining on TTC-stained brain slices. nih.govnih.gov

With an optimized protocol, the morphology of various cell types, including microglia and astrocytes, is preserved in a state nearly identical to that seen in tissues fixed without prior TTC staining. nih.gov This allows for detailed cytological analyses directly within the context of the stained, viable, and infarcted areas. nih.gov A major benefit of this combined technique is the precise anatomical localization it provides, which helps to reduce experimental variability within groups by ensuring analysis is performed in the correct region (e.g., penumbra vs. infarct core). nih.gov Furthermore, using the same tissue for both infarct volume measurement and subsequent immunofluorescence dramatically decreases the total number of animals required for a study. nih.gov

Considerations for RNA and Protein Isolation

The successful extraction of high-quality nucleic acids and proteins from TTC-stained tissue hinges on careful technique. For both RNA and protein, minimizing the time of tissue collection and processing is critical to prevent degradation by endogenous enzymes. diagenode.com

Protein Isolation: Proteins can be effectively isolated from TTC-stained tissues using conventional methods. nih.gov Tissue samples are typically homogenized in a suitable lysis buffer, such as RIPA buffer, which often contains a mixture of Tris, NaCl, and detergents like Nonidet P40, supplemented with protease inhibitors to prevent degradation. nih.gov Studies confirm that this procedure does not compromise the subsequent analysis by Western blotting. nih.govnih.gov

RNA Isolation: Isolating intact RNA from tissues, especially those rich in nucleases like the spleen or brain, requires specific precautions. thermofisher.com Key steps to ensure high-quality RNA include:

Rapid Processing: Tissues should be "snap-frozen" in liquid nitrogen immediately after dissection to halt all RNase activity. diagenode.comthermofisher.com Alternatively, the tissue can be stored in an RNA stabilization reagent. diagenode.comthermofisher.com

Thorough Homogenization: The frozen tissue should be completely homogenized, often by grinding it into a powder under liquid nitrogen, before it has a chance to thaw. thermofisher.com This is particularly crucial for fibrous tissues. thermofisher.com

Extraction Method: Phenol-based RNA isolation methods and commercially available kits (e.g., NucleoSpinRNA/Protein) have been used successfully on TTC-stained tissues to yield high-quality RNA suitable for RT-qPCR. nih.gov

An optimized TTC staining protocol performed on ice can further mitigate the risk of RNA degradation during the staining process itself. nih.gov

Addressing Limitations and Potential Interferences in 2,3,5-Triphenyltetrazolium Chloride Assays

Non-Specific Reduction and Autoxidation

The fundamental principle of the TTC assay is the reduction of the water-soluble, colorless tetrazolium salt to a water-insoluble, red formazan (B1609692) (1,3,5-triphenylformazan) by dehydrogenases in metabolically active cells. wikipedia.orgresearchgate.net This reaction serves as an indicator of cell viability. nih.gov However, the reliability of the assay can be influenced by several factors that may lead to inaccurate interpretations.

A significant limitation is the occurrence of non-reducing viable cells. Studies have shown that a notable percentage of viable bacteria in samples like pasteurized milk may not reduce TTC, leading to an underestimation of microbial counts when enumeration is based solely on the formation of red colonies. researchgate.net The capacity to reduce TTC can vary even between different varieties of the same species. researchgate.net

The reduction reaction is also sensitive to various physicochemical conditions, which can interfere with the results:

Concentration: The concentration of TTC is critical. Levels that are too low may not be sufficient for color development, while high concentrations can be inhibitory or toxic to the growth of certain microorganisms, particularly Gram-positive organisms. researchgate.netsigmaaldrich.com

pH and Temperature: The intensity of TTC reduction is affected by the pH and temperature of the incubation medium. researchgate.net

Incubation Time: The time allowed for the reaction can influence the outcome; some colonies that are colorless after 24 hours may become red after 48 hours of incubation. researchgate.net

These factors highlight the importance of standardizing assay conditions to ensure that the observed color change is a true reflection of specific enzymatic activity rather than an artifact of the experimental environment.

Impact of Tissue Infiltration (e.g., macrophages, glial cells)

The infiltration of tissues by immune and glial cells, such as macrophages and glial cells, can theoretically influence the outcome of 2,3,5-Triphenyltetrazolium chloride (TTC) assays. This is primarily due to the metabolic activity of these cells, which, like other viable cells, possess dehydrogenase enzymes capable of reducing TTC to the red formazan precipitate.

Glial Cells: Glial cells, including astrocytes and microglia, are the resident immune cells of the central nervous system (CNS). They are metabolically active and respond to brain injury and disease by becoming reactive, a state often characterized by altered morphology and metabolism researchgate.net. Studies have shown that glial cells are capable of reducing tetrazolium salts. For example, the viability of glial cells has been assessed using the MTT assay, where factors affecting their metabolic activity directly influence the assay's outcome researchgate.net. In the context of brain injury models, such as stroke, where TTC staining is commonly used to delineate the infarct core, the presence of reactive glial cells in the peri-infarct zone could contribute to the observed TTC reduction. Research has demonstrated that TTC-stained brain tissue can be subsequently used for Western blot analysis of glial markers like Glial Fibrillary Acidic Protein (GFAP), confirming the presence and potential metabolic contribution of these cells in the assessed tissue frontiersin.org. However, the precise extent to which glial cell metabolism affects the quantitative accuracy of TTC reduction as a marker for neuronal viability in such scenarios remains an area for further investigation.

Heat-Induced Effects on Microbial Reduction Capacity

Temperature is a critical parameter that significantly influences the enzymatic reactions underlying the reduction of 2,3,5-Triphenyltetrazolium chloride (TTC) in microbial cells. The reduction of TTC to formazan is dependent on the activity of dehydrogenase enzymes within the microbial respiratory chain. As with most enzymatic reactions, temperature has a direct impact on the rate of this process.

Elevated temperatures can have a dual effect on the microbial reduction of TTC. Within a certain optimal range, increasing the incubation temperature can enhance the rate of formazan production, reflecting an increased metabolic rate of the microorganisms. Studies on seed viability have shown that formazan production is dependent on the incubation temperature nih.govcdnsciencepub.com. Similarly, research on cotton cultivars demonstrated that heat stress led to an increase in TTC reduction, indicating a higher cellular respiration rate under these conditions nih.gov.

However, excessively high temperatures can lead to the denaturation of dehydrogenases and other critical proteins, resulting in a loss of metabolic activity and, consequently, a decreased or complete cessation of TTC reduction scielo.brnih.gov. This principle is fundamental to understanding the lethal effects of heat on bacteria. The heat sensitivity of a microorganism dictates the temperature at which its enzymatic machinery begins to fail. For instance, research on Escherichia coli has utilized TTC reduction to determine death rates when exposed to microbiocides, a process that is inherently linked to the physiological state of the bacteria, which is influenced by temperature bibliotekanauki.pl.

Furthermore, the temperature at which the TTC solution is prepared and added to the microbial culture can also impact the results. Adding TTC to a culture medium at a high temperature could potentially lead to non-enzymatic reduction of the dye or affect the viability of the microorganisms before the assay begins bibliotekanauki.pl. Therefore, standardization of the incubation temperature is crucial for the reproducibility and accuracy of TTC-based microbial viability and activity assays.

Sensitivity and Detection Limits

The sensitivity and detection limits of the 2,3,5-Triphenyltetrazolium chloride (TTC) assay are highly dependent on the specific protocol, the type of organism or tissue being studied, and the method of quantification (visual assessment versus spectrophotometric measurement of extracted formazan).

The TTC assay has been demonstrated to be sensitive enough to distinguish between viable and non-viable tissues in a variety of applications. For instance, in seed viability testing, a modified spectrophotometric TTC assay was able to differentiate between seed batches with less than 40% viability, a threshold that a previous method could not distinguish nih.govcdnsciencepub.com. This highlights the potential for high sensitivity when the assay is optimized.

In microbiology, the TTC assay has been used to detect the viability of fungi in seeds. A study on Fusarium semitectum in soybean seeds reported satisfactory qualitative detection at a minimum TTC concentration of 0.1 mg/mL after 72 hours of incubation researchgate.netdtu.dk. This indicates the assay's ability to detect relatively low levels of fungal viability. When quantifying bacterial viability, protocols often rely on spectrophotometric measurement of the extracted formazan. For example, a protocol for Sinorhizobium meliloti involves incubating the bacteria with TTC and then measuring the optical density of the dissolved formazan, with results indicating differences in redox potential between exponential and stationary phase cultures elsevierpure.com.

The sensitivity of the assay can be enhanced by several factors:

Incubation Time: Increasing the incubation period can allow for greater formazan production, thereby increasing the signal and the ability to detect lower levels of metabolic activity bibliotekanauki.pl.

TTC Concentration: Optimizing the TTC concentration is crucial. While a higher concentration can lead to more formazan production, excessive concentrations may have toxic effects on the cells, thus inhibiting the very metabolic activity being measured nih.gov.

Quantification Method: Spectrophotometric quantification of extracted formazan is generally more sensitive and objective than visual assessment of staining. The choice of solvent for extraction also plays a critical role in the sensitivity, as different solvents have varying efficiencies for formazan solubilization nih.govcdnsciencepub.com.

While specific lower detection limits in terms of cell number or metabolic rate are not universally established and will vary with the experimental system, the TTC assay is generally considered a sensitive method for assessing metabolic activity and viability across a wide range of biological samples.

| Parameter | Finding | Source(s) |

| Seed Viability Distinction | Capable of distinguishing between seed batches with <40% viability. | nih.govcdnsciencepub.com |

| Fungal Detection in Seeds | Satisfactory qualitative detection of Fusarium semitectum at a minimum TTC concentration of 0.1 mg/mL. | researchgate.netdtu.dk |

| Bacterial Redox Potential | Can differentiate redox potential between exponential and stationary phase bacterial cultures. | elsevierpure.com |

Interference from Assay Components or Sample Properties

The accuracy of the 2,3,5-Triphenyltetrazolium chloride (TTC) assay can be compromised by interference from various assay components and intrinsic properties of the sample being analyzed. These interferences can lead to either false-positive or false-negative results.

Assay Components:

Solvents: The solvent used to extract the formazan product is a critical factor. Different solvents, such as acetone (B3395972), ethanol (B145695), and methanol (B129727), have varying efficiencies in solubilizing formazan, which can affect the final spectrophotometric reading. For instance, a study on seed viability found that a mixture of 10% [w/v] trichloroacetic acid (TCA) in methanol was superior to acetone or methanol alone, as it allowed for the highest recovery of formazan and the lowest background optical density nih.govcdnsciencepub.com. The volatility of the solvent can also impact the stability of the optical density readings nih.gov.

pH: The pH of the TTC solution must be carefully controlled, as it can influence the rate of both enzymatic and non-enzymatic reduction of TTC. The recommended pH range for TTC testing is typically between 6.5 and 7.5 nih.govcdnsciencepub.com. Deviations from this range can affect enzyme activity and the stability of the TTC molecule itself.

Sample Properties:

Reducing Agents: The presence of endogenous or exogenous reducing agents in the sample can lead to the non-enzymatic reduction of TTC, resulting in a false-positive signal. This is a well-documented issue for the related MTT assay, where antioxidants such as flavonoids and vitamin E have been shown to directly reduce the tetrazolium salt in a cell-free system frontiersin.org. While one study on soil samples suggested that chemical reduction of TTC accounted for less than 10% of the total reduction, the potential for interference from reducing compounds in other sample types remains a significant consideration. For example, ascorbic acid has been shown to affect the reduction rate of TTC.

Secondary Compounds: Natural pigments and other secondary metabolites present in plant tissues or microbial cultures can interfere with the spectrophotometric measurement of formazan. These compounds may absorb light at or near the same wavelength as formazan (around 485 nm), leading to artificially high readings. The choice of extraction solvent can also influence the co-extraction of these interfering compounds nih.govcdnsciencepub.com.

Moisture Content: The water content of the sample can affect the efficiency of formazan extraction, particularly since formazan is water-insoluble. Inconsistent drying of samples before extraction can therefore introduce variability into the results nih.govcdnsciencepub.com.

Sample Opacity and Color: In assays that rely on visual assessment, the natural color of the tissue or sample can make it difficult to accurately perceive the red formazan staining. Similarly, in spectrophotometric assays, sample turbidity or color can interfere with absorbance readings.

To mitigate these interferences, it is essential to include appropriate controls, such as cell-free controls containing the test compounds, and to carefully optimize and standardize the assay protocol for the specific sample type being investigated.

| Interfering Factor | Effect | Mitigation Strategies | Source(s) |

| Extraction Solvent | Affects formazan recovery and background readings. | Use of optimal solvent (e.g., 10% TCA in methanol for seeds). | nih.govcdnsciencepub.com |

| pH of TTC Solution | Influences enzymatic and non-enzymatic reduction rates. | Maintain pH within the optimal range (6.5-7.5). | nih.govcdnsciencepub.com |

| Reducing Agents (e.g., antioxidants) | Can cause non-enzymatic reduction of TTC (false positive). | Include cell-free controls with test compounds. | frontiersin.org |

| Secondary Compounds/Pigments | Can interfere with spectrophotometric readings. | Use appropriate extraction and blanking procedures. | nih.govcdnsciencepub.com |

| Sample Moisture Content | Affects formazan extraction efficiency. | Standardize sample drying procedures. | nih.govcdnsciencepub.com |

Comparative Studies with Other Tetrazolium Salts

Distinction from MTT, XTT, MTS, and WST Dyes

2,3,5-Triphenyltetrazolium chloride (TTC) is a colorless, water-soluble dye that, in the presence of metabolically active cells, is reduced to a red, water-insoluble formazan (B1609692). sigmaaldrich.comchemicalbook.com This fundamental characteristic of producing an insoluble formazan distinguishes it from several other commonly used tetrazolium salts.

In contrast, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) also forms a water-insoluble formazan, which is purple in color. creative-bioarray.comyacooscience.com This necessitates a solubilization step, typically with an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to dissolve the formazan crystals before absorbance can be measured. creative-bioarray.compromega.com

The newer generations of tetrazolium dyes were developed to overcome this limitation. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and WSTs (Water-Soluble Tetrazolium salts), such as WST-1 and WST-8, are all characterized by the formation of water-soluble formazan products. creative-bioarray.comnih.govnih.gov This eliminates the need for a solubilization step, simplifying the assay protocol. creative-bioarray.comnih.gov

Chemical Synthesis and Derivatives of Formazan for Research

Synthesis Pathways for Formazan (B1609692) Derivatives

The creation of formazan derivatives is primarily achieved through a few reliable synthetic routes. The most prevalent method involves the coupling of aryl diazonium salts with aldehyde hydrazones. wikipedia.org This process typically begins with the synthesis of a hydrazone, for instance, by reacting an aldehyde like benzaldehyde (B42025) with phenylhydrazine. nih.gov Separately, an aromatic amine is converted into a diazonium salt using reagents like sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5°C). nih.govresearchgate.netimpactfactor.org The diazonium salt solution is then added to the hydrazone, often in a basic medium like pyridine, to yield the formazan derivative. wikipedia.orgnih.govresearchgate.netorgchemres.org The resulting deeply colored solid can then be isolated and purified. nih.gov

This general pathway allows for great diversity in the final formazan structure by simply varying the starting aldehyde, hydrazine, and aromatic amine. psu.edu Researchers have utilized a wide array of substituted and heterocyclic starting materials to generate extensive libraries of formazan derivatives. psu.eduorgchemres.org